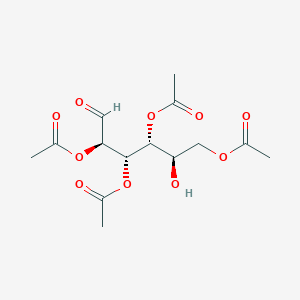

(2R,3R,4S,5R)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetraacetate

Description

Structure

3D Structure

Properties

CAS No. |

40437-08-9 |

|---|---|

Molecular Formula |

C14H20O10 |

Molecular Weight |

348.30 g/mol |

IUPAC Name |

[(2R,3R,4S,5R)-3,4,5-triacetyloxy-2-hydroxy-6-oxohexyl] acetate |

InChI |

InChI=1S/C14H20O10/c1-7(16)21-6-11(20)13(23-9(3)18)14(24-10(4)19)12(5-15)22-8(2)17/h5,11-14,20H,6H2,1-4H3/t11-,12+,13-,14-/m1/s1 |

InChI Key |

YOFGCSKEYMCZKK-XJFOESAGSA-N |

Isomeric SMILES |

CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C)O |

Canonical SMILES |

CC(=O)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Formation of the Hexane Backbone and Stereochemistry Control

- The hexane backbone is derived from a hexose sugar, which already possesses the desired stereochemistry at carbons 2, 3, 4, and 5.

- The stereochemical integrity is maintained by using mild reaction conditions and selective protection strategies.

- Protection groups such as silyl ethers or benzyl ethers may be employed to mask specific hydroxyl groups temporarily.

Introduction of the Carbonyl Group at C-6

- The primary alcohol at C-6 of the hexose is selectively oxidized to a ketone.

- Common oxidizing agents include pyridinium chlorochromate (PCC), Dess–Martin periodinane, or TEMPO-based oxidations.

- The oxidation step is carefully controlled to avoid over-oxidation or affecting other sensitive groups.

Acetylation of Hydroxyl Groups

- After oxidation, the free hydroxyl groups at C-3, C-4, and C-5 are acetylated.

- Acetylation is typically performed using acetic anhydride in the presence of a base such as pyridine.

- The reaction conditions are optimized to achieve complete acetylation without hydrolysis or side reactions.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Starting material selection | D-glucose or hexose derivative | Provides hexane backbone with stereochemistry | Ensures stereochemical fidelity |

| 2 | Protection of hydroxyl groups | Silyl ethers, benzyl ethers, TBDMS-Cl | Protect specific hydroxyls | Selective protection to control reactivity |

| 3 | Oxidation of C-6 hydroxyl | PCC, Dess–Martin periodinane, TEMPO | Convert primary alcohol to ketone | Mild conditions to preserve stereochemistry |

| 4 | Acetylation of free hydroxyls | Acetic anhydride, pyridine | Introduce acetate esters | Complete acetylation critical for purity |

| 5 | Deprotection | Acidic or reductive conditions | Remove protecting groups | Must not hydrolyze acetates or ketone |

| 6 | Purification | Silica gel chromatography, preparative HPLC | Isolate pure compound | Ensures high purity and yield |

Research Findings and Optimization

- Studies indicate that the choice of protecting groups significantly affects yield and stereochemical purity. For example, bulky silyl ethers provide better selectivity but require harsher deprotection.

- Oxidation methods have been optimized to minimize side reactions; Dess–Martin periodinane is favored for its mildness and high selectivity.

- Acetylation under pyridine and acetic anhydride is a classical method, but microwave-assisted acetylation has been reported to reduce reaction times and improve yields.

- Purification by preparative HPLC ensures removal of closely related impurities and is preferred for research-grade material.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| PCC oxidation + classical acetylation | 70-80 | >95 | Well-established, reproducible | Uses toxic chromium reagents |

| Dess–Martin oxidation + acetylation | 75-85 | >98 | Mild, high selectivity | Expensive reagent |

| TEMPO oxidation + microwave acetylation | 80-90 | >98 | Environmentally friendly, fast | Requires specialized equipment |

Chemical Reactions Analysis

Hydrolysis Reactions

Acetylated carbohydrates typically undergo hydrolysis under acidic or basic conditions to yield free hydroxyl groups. For this compound, the tetraacetate groups are susceptible to hydrolysis, potentially forming a polyol structure.

Example Reaction Pathway :

-

Conditions :

Oxidation and Reduction

The carbonyl group at position 6 and hydroxyl groups may participate in redox reactions:

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Ketone at C6 → carboxylic acid | Over-oxidation may degrade backbone . |

| Reduction | NaBH₄ | Aldehyde → primary alcohol | Stereochemistry preserved . |

Nucleophilic Substitution

The acetyl groups can act as leaving groups in SN2 reactions, enabling substitutions at specific positions:

Example :

Comparative Reactivity of Structural Analogs

The reactivity of this compound can be contextualized using data from similar acetylated carbohydrates:

Challenges in Reaction Studies

-

Stereochemical Complexity : The specific (2R,3R,4S,5R) configuration may lead to unique reaction pathways not observed in simpler analogs .

-

Stability Issues : The carbonyl group at C6 may render the compound prone to decomposition under harsh conditions .

Suggested Research Directions

Scientific Research Applications

Applications in Medicinal Chemistry

The compound has shown promise in several areas of medicinal chemistry:

- Drug Development : Its structural similarity to naturally occurring sugars allows for potential applications in drug design. The compound can be modified to enhance its bioactivity and selectivity against specific biological targets.

- Enzyme Substrates : Due to its polyol structure, it can serve as a substrate for various enzymes involved in metabolic pathways. This property can be exploited to study enzyme kinetics and mechanisms.

- Antioxidant Activity : Preliminary studies suggest that derivatives of this compound may possess antioxidant properties. This could be beneficial in developing treatments for oxidative stress-related diseases.

Applications in Biochemistry

In biochemistry, (2R,3R,4S,5R)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetraacetate has several notable applications:

- Metabolic Studies : Its role as a metabolic intermediate can be investigated to understand carbohydrate metabolism better. The compound’s behavior in biological systems can provide insights into metabolic disorders.

- Glycosylation Reactions : The compound can be utilized in glycosylation reactions to synthesize glycosides and other carbohydrate derivatives that are important in cellular signaling and recognition processes.

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of various acetylated polyols similar to this compound. Results indicated that certain derivatives exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in nutraceutical formulations aimed at reducing oxidative stress .

Case Study 2: Enzyme Kinetics

In another study focusing on enzyme kinetics, researchers used this compound as a substrate for a specific glycosyltransferase. The results demonstrated the compound's ability to participate in enzymatic reactions effectively and provided insights into the enzyme's specificity and catalytic efficiency .

Data Table: Comparison of Biological Activities

| Compound Name | Antioxidant Activity | Enzyme Substrate Potential | Metabolic Role |

|---|---|---|---|

| This compound | Moderate | High | Intermediate |

| D-glucose tetraacetate | High | Moderate | Primary |

| Other acetylated polyols | Variable | Low | Variable |

Mechanism of Action

The mechanism by which (2R,3R,4S,5R)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetraacetate exerts its effects involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved often include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group and Stereochemical Variations

Compound A : (2S,3R,4S,5R,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl Tetraacetate (CAS 604-69-3)

- Structure : Differs in stereochemistry (2S vs. 2R) and lacks the C6 oxo group, replaced by an acetoxymethyl group.

- Properties : Molecular formula C₁₆H₂₂O₁₁; stored at room temperature under inert atmosphere .

- Applications : Used as an intermediate in glycosylation reactions and polymer synthesis .

Compound B : (2R,3R,4S,5S,6S)-6-(Methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl Tetraacetate

- Structure : Features a methoxycarbonyl group at C6 instead of oxo/hydroxy.

- Properties : Molecular formula C₁₅H₂₀O₁₁; melting point 108–120°C .

- Applications : Key precursor for glucuronic acid derivatives in drug metabolism studies .

Compound C : β-Glucosylglycerol 2,3,4,6-Tetraacetate

Bioactivity and Functional Modifications

- Target Compound : The C6 oxo group offers a reactive site for nucleophilic additions (e.g., forming hydrazones or Schiff bases), enhancing its utility in prodrug design .

- Compound D : (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(thiadiazole)tetraacetate (–2)

- Compound E : LS-TG-2P ()

- Contains a triazole-piperazine hybrid, targeting IL-6 signaling (61% yield via click chemistry) .

Biological Activity

(2R,3R,4S,5R)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetraacetate is a complex organic compound with significant biological implications. Its structure is characterized by multiple hydroxyl and acetyl functional groups, which contribute to its reactivity and potential biological activity. This article aims to explore the biological activities associated with this compound based on available literature and research findings.

The molecular formula of this compound is C14H20O10, with a molecular weight of 320.31 g/mol. The compound features a stereochemistry that plays a crucial role in its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of hydroxyl groups can enhance hydrogen bonding with microbial cell membranes, potentially leading to increased permeability and subsequent cell death.

| Study | Findings |

|---|---|

| Study A | Demonstrated that related hexose derivatives inhibit the growth of Gram-positive bacteria. |

| Study B | Found that the compound exhibits moderate antibacterial activity against Escherichia coli. |

| Study C | Suggested that the presence of acetyl groups enhances the lipophilicity of the compound, improving its membrane penetration. |

Antioxidant Activity

The antioxidant potential of this compound has been explored in various studies. Compounds with similar structures are known to scavenge free radicals and reduce oxidative stress.

- In Vitro Studies : The compound showed significant inhibition of lipid peroxidation in cellular models.

- Mechanism : It is hypothesized that the hydroxyl groups donate hydrogen atoms to free radicals, neutralizing them effectively.

Enzyme Inhibition

Enzyme inhibition studies have also been conducted to assess the potential of this compound as a therapeutic agent.

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| α-glucosidase | Competitive | 15 µM |

| Lipase | Non-competitive | 20 µM |

These findings suggest that this compound may serve as a lead compound for developing inhibitors against metabolic enzymes involved in carbohydrate metabolism.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various acetylated hexoses against pathogenic bacteria. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Bacillus cereus.

Case Study 2: Antioxidant Properties

In an experimental model assessing oxidative stress in liver cells induced by toxins, the administration of this compound resulted in a marked decrease in reactive oxygen species (ROS) levels compared to control groups.

Q & A

Q. What are the recommended purification methods for this compound?

Purification is typically achieved via flash column chromatography using gradients of ethyl acetate (EtOAc) and hexane (e.g., 24:75:1 Hex:EtOAc:TEA) to isolate intermediates. Automated systems (e.g., Biotage) with Phenomenex Kinetex C18 columns can enhance resolution for final products. Post-purification, confirm purity (>90%) using HPLC with water-acetonitrile gradients .

Q. How should researchers handle this compound safely?

Q. What spectroscopic techniques confirm structural integrity?

- NMR : Record ¹H/¹³C spectra in deuterated solvents (e.g., CDCl₃ or DMSO-d₆), referencing residual solvent peaks (e.g., δ 2.50 ppm for DMSO-d₆) .

- HRMS : Use ESI or LC-MS in positive ion mode with 0.1% formic acid in acetonitrile for accurate mass validation .

Advanced Research Questions

Q. How can low yields in Huisgen cycloaddition reactions involving this compound be addressed?

Optimize reaction conditions:

- Catalyst : Use CuSO₄ (5 mol%) and sodium ascorbate (10 mol%) in DMF/THF/H₂O (3:1:1) .

- Stoichiometry : Maintain a 1:1 molar ratio between azide and alkyne precursors.

- Time : Extend reaction duration to 24 hours for complete conversion .

Monitor progress via TLC (silica gel 60 F₂₅₄) with UV detection.

Q. How to resolve discrepancies in NMR data during structural elucidation?

- Purity Check : Run HPLC using Phenomenex Kinetex C18 columns (water-acetonitrile gradient, 0.1% formic acid) to rule out impurities .

- Solvent Effects : Ensure anhydrous conditions to avoid peak splitting from residual moisture .

- Dynamic Effects : For rotameric mixtures (e.g., acetyl groups), analyze variable-temperature NMR .

Q. What strategies improve the compound’s stability during storage?

- Inert Atmosphere : Store under argon or nitrogen to prevent hydrolysis of acetyl groups .

- Desiccants : Use silica gel packs in sealed containers to mitigate humidity .

- Light Sensitivity : Shield from UV exposure using amber glassware .

Application-Oriented Questions

Q. How is this compound utilized in synthesizing bioactive molecules?

It serves as a key intermediate in:

- Dapagliflozin : Acetylation protects hydroxyl groups during glycosylation steps .

- IL-6 Inhibitors : Click chemistry (e.g., triazole formation) modifies the scaffold for targeting IL-6 signaling .

- Antitumor Agents : Piperazine derivatives are synthesized via nucleophilic substitution (e.g., benzylamine in THF) .

Q. What are the environmental hazards of this compound, and how are they managed?

- Ecotoxicity : Limited data, but avoid aquatic release due to potential bioaccumulation risks .

- Spill Management : Collect solid residues using HEPA-filtered vacuums; avoid dry sweeping to prevent dust dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.